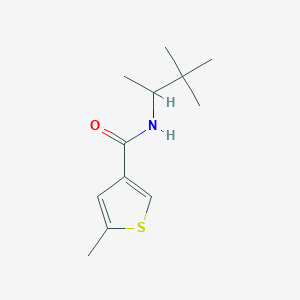

N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide

Description

N-(3,3-Dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide is a synthetic organic compound featuring a thiophene ring substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a branched 3,3-dimethylbutan-2-yl group. This structural configuration imparts unique physicochemical properties, including steric hindrance from the bulky alkyl chain and electronic effects from the thiophene ring and amide linkage.

Properties

IUPAC Name |

N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NOS/c1-8-6-10(7-15-8)11(14)13-9(2)12(3,4)5/h6-7,9H,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGIWWHMRARPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)NC(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388024 | |

| Record name | N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830340-65-3 | |

| Record name | N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide typically involves the reaction of 5-methyl-3-thiophenecarboxylic acid with 1,2,2-trimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of pesticides and other agrochemical products.

Mechanism of Action

The mechanism of action of N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate key signaling pathways related to its biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its 3,3-dimethylbutan-2-yl substituent, which differentiates it from other thiophene carboxamides. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Pharmacokinetic and Reactivity Differences

- Steric Effects : The 3,3-dimethylbutan-2-yl group in the target compound introduces significant steric hindrance compared to linear alkyl or aromatic substituents (e.g., acetylphenyl in ). This may reduce metabolic degradation, enhancing plasma half-life .

- Electronic Effects : The electron-withdrawing carboxamide group in thiophene derivatives enhances hydrogen-bonding capacity, a feature shared with analogs like N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide . However, the absence of electron-donating groups (e.g., methyl or ethyl) at position 4 (unlike ) may alter electronic density and reactivity.

- Biological Activity : While the target compound lacks direct activity data, analogs with acetylphenyl groups show promise as kinase inhibitors or antimicrobial agents . The branched alkyl chain in the target compound may favor binding to hydrophobic pockets in proteins.

Biological Activity

N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : C12H19NOS

- Molecular Weight : 225.35 g/mol

- CAS Number : 830340-65-3

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as a multi-target inhibitor, influencing pathways related to cancer cell proliferation and apoptosis.

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell signaling, which can lead to reduced cancer cell growth and increased apoptosis in malignant cells .

- Impact on Cancer Stem Cells (CSCs) : Recent research indicates that this compound may selectively target CSCs, which are often resistant to conventional therapies. By inhibiting pathways critical for CSC maintenance, it could enhance the efficacy of existing treatments .

Study 1: Anti-Cancer Activity

A study explored the effects of this compound on pancreatic cancer cells. The results demonstrated:

- Reduction in Viability : The compound significantly reduced the viability of pancreatic cancer cells in vitro.

- Induction of Apoptosis : Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 100 | 30 |

| Apoptosis Rate (%) | 5 | 40 |

Study 2: Polypharmacology Profile

Another investigation focused on the polypharmacological effects of the compound. The study revealed:

- Targeted Inhibition : It inhibited multiple kinases involved in DNA damage repair and cell cycle regulation.

| Kinase Target | Inhibition (%) |

|---|---|

| TAOK3 | 75 |

| CDK7 | 60 |

| Aurora B Kinase | 55 |

Synthesis and Derivative Studies

The synthesis of this compound involves standard organic chemistry techniques such as acylation and thiophene ring modifications. Derivative studies have demonstrated that slight modifications can enhance or reduce biological activity, indicating a structure-activity relationship (SAR) worth exploring further.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.